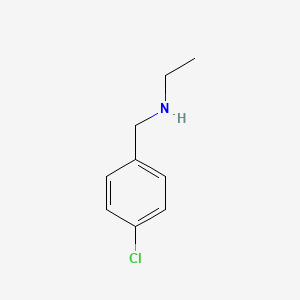![molecular formula C9H22O5Si B1582800 三甲氧基-[3-(2-甲氧基乙氧基)丙基]硅烷 CAS No. 65994-07-2](/img/structure/B1582800.png)
三甲氧基-[3-(2-甲氧基乙氧基)丙基]硅烷
描述
Trimethoxy-[3-(2-methoxyethoxy)propyl]silane is an organosilicon compound with the molecular formula C9H22O5Si. This compound is primarily used as a coupling agent, facilitating the formation of hybrid compounds by bonding organic and inorganic materials. It is known for its ability to modify surfaces, making them more hydrophilic or hydrophobic, depending on the application.
科学研究应用
Trimethoxy-[3-(2-methoxyethoxy)propyl]silane has a wide range of applications in scientific research:
Lithium-Ion Batteries: Used as a non-aqueous electrolyte solvent, enhancing battery performance and stability.
Surface Modification: Creates hydrophilic, hydrophobic, or super-hydrophobic surfaces for coatings and water repellency treatments.
Corrosion Inhibition: Forms protective layers on metals like copper, crucial for corrosion protection.
Polymer Composites and Coatings: Improves interfacial adhesive strength and modifies surface properties in high-performance composites.
作用机制
Target of Action
Trimethoxy-[3-(2-methoxyethoxy)propyl]silane is a type of organosilicon compound. Its primary targets are surfaces where it acts as a coupling agent, facilitating the formation of hybrid compounds .
Mode of Action
Trimethoxy-[3-(2-methoxyethoxy)propyl]silane interacts with its targets by lowering the surface tension and increasing the wettability . This interaction results in the formation of a hydrophobic surface, which is crucial for the creation of hybrid compounds .
Pharmacokinetics
It is known that the compound reacts slowly with moisture/water , which could potentially impact its bioavailability.
Result of Action
The primary result of Trimethoxy-[3-(2-methoxyethoxy)propyl]silane’s action is the formation of a hydrophobic surface . This surface is crucial for the creation of hybrid compounds, which can have various molecular and cellular effects depending on their specific composition and structure.
Action Environment
The action, efficacy, and stability of Trimethoxy-[3-(2-methoxyethoxy)propyl]silane can be influenced by various environmental factors. For instance, the presence of moisture or water can cause the compound to react , potentially affecting its action and stability. Therefore, it is typically recommended to handle and store the compound in a well-ventilated place and keep the container tightly closed .
准备方法
Synthetic Routes and Reaction Conditions
Trimethoxy-[3-(2-methoxyethoxy)propyl]silane can be synthesized through the reaction of 3-chloropropyltrimethoxysilane with 2-methoxyethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of trimethoxy-[3-(2-methoxyethoxy)propyl]silane involves similar synthetic routes but on a larger scale. The process includes the use of continuous reactors and distillation columns to ensure high purity and yield .
化学反应分析
Types of Reactions
Trimethoxy-[3-(2-methoxyethoxy)propyl]silane undergoes various chemical reactions, including hydrolysis, condensation, and polymerization .
Hydrolysis: In the presence of water, the methoxy groups are hydrolyzed to form silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of polysiloxanes.
Polymerization: It can polymerize with other monomers to form polymer films with improved mechanical properties.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Condensation: Acidic or basic catalysts.
Polymerization: Various monomers such as styrene or acrylates.
Major Products Formed
Hydrolysis: Silanol groups.
Condensation: Polysiloxanes.
Polymerization: Polymer films.
相似化合物的比较
Similar Compounds
Trimethoxysilane: Another organosilicon compound used in similar applications.
3-(Trimethoxysilyl)propyl methacrylate: Used as a coupling agent in polymerization reactions.
2-[Methoxy(polyethyleneoxy)propyl]trimethoxysilane: Used for surface modification and as a coupling agent.
Uniqueness
Trimethoxy-[3-(2-methoxyethoxy)propyl]silane is unique due to its specific structure, which allows it to form stable and efficient protective layers on metals and enhance the performance of lithium-ion batteries. Its ability to modify surfaces to be hydrophilic or hydrophobic makes it versatile for various applications.
属性
IUPAC Name |
trimethoxy-[3-(2-methoxyethoxy)propyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22O5Si/c1-10-7-8-14-6-5-9-15(11-2,12-3)13-4/h5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTBHSSNDGKAJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCC[Si](OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
65994-07-2 | |
| Record name | 2-[Methoxy(polyethyleneoxy)propyl]trimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65994-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90924726 | |
| Record name | 3,3-Dimethoxy-2,7,10-trioxa-3-silaundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90924726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65994-07-2, 124087-62-3 | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-methyl-.omega.-[3-(trimethoxysilyl)propoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,3-Dimethoxy-2,7,10-trioxa-3-silaundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90924726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methoxy(polyethyleneoxy)propyltrimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


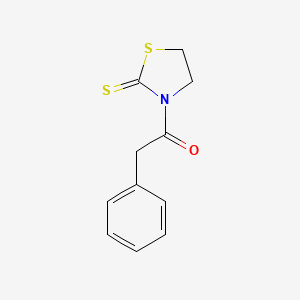
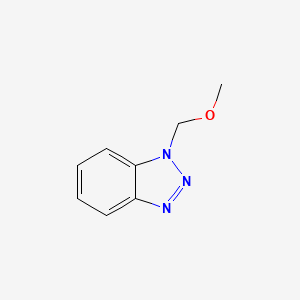


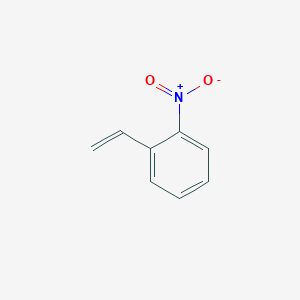
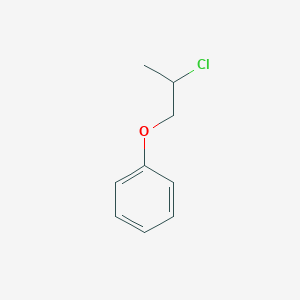
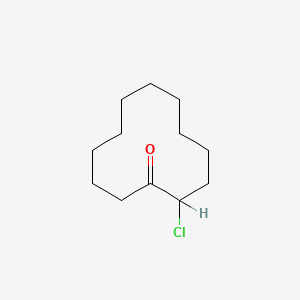
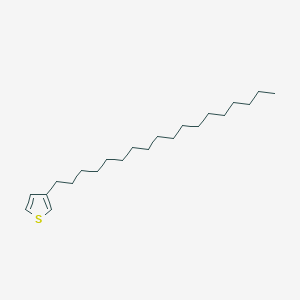
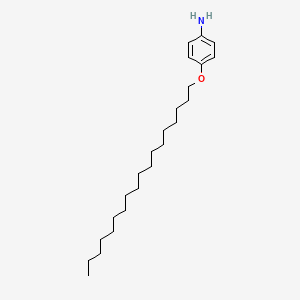
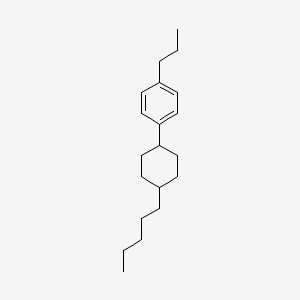
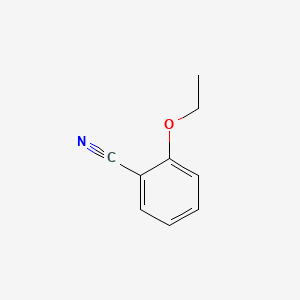
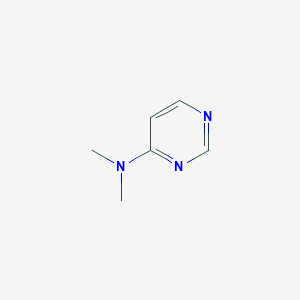
![5-Nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B1582735.png)
